

Application Note: Dosing Guidelines for ASP-1645 in Murine Models

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Compound of Interest

| | |
|----------------|--------------|
| Compound Name: | ASP-1645 |
| CAS No.: | 1347392-70-4 |
| Cat. No.: | B1665296 |

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Compound: **ASP-1645** Target: P2Y12 Receptor (Reversible Antagonist) Application: Anti-thrombotic / Anti-platelet efficacy studies Version: 1.0 (Current as of 2026)[1]

Abstract & Compound Profile

ASP-1645 is a potent, orally active, reversible antagonist of the P2Y12 receptor, developed to inhibit platelet aggregation with a potentially improved safety profile (e.g., reduced dyspnea risk) compared to existing agents like ticagrelor.[1] Unlike clopidogrel or prasugrel, **ASP-1645** is a direct-acting agent and does not require metabolic activation.[1]

In murine models of arterial thrombosis, **ASP-1645** demonstrates exceptional potency, with significant antithrombotic effects observed at doses as low as 0.03 mg/kg, approximately 100-fold more potent than clopidogrel in comparative assays.[1] This guide outlines the optimal formulation, dosing regimens, and experimental workflows for evaluating **ASP-1645** in mice.[1]

Chemical Identity[1][2][3]

- IUPAC Name: (S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)oxy)propanoic acid[1]

- Molecular Class: Fluoroquinolone derivative / Carboxylic acid[1][2]
- Mechanism of Action: Reversible blockade of ADP binding to P2Y12, preventing G_i protein signaling and subsequent platelet activation.[1]

Formulation & Preparation

ASP-1645 contains a carboxylic acid moiety, influencing its solubility profile.[1][3] While specific proprietary vehicle data is often redacted, the chemical structure supports the use of standard suspension vehicles or pH-adjusted solutions typical for quinolone-carboxylic acid derivatives.
[1]

Recommended Vehicle

0.5% Methylcellulose (MC) in Aqueous Solution[1]

- Alternative: 0.5% Carboxymethylcellulose Sodium (CMC-Na).[1]
- Note: For solution-based PK studies, a buffer adjusted to pH 7.4–8.0 (e.g., Phosphate Buffered Saline) may be used to ionize the carboxylic acid group, enhancing solubility.[1] However, for routine efficacy dosing, a suspension in MC is standard and ensures consistent delivery.[1]

Preparation Protocol (Suspension)

- Weighing: Accurately weigh the required amount of **ASP-1645** powder.
- Wetting: Add a small volume (approx. 5% of total volume) of Tween 80 or glycerol to wet the hydrophobic powder if clumping occurs.[1]
- Dispersion: Gradually add the 0.5% Methylcellulose solution while triturating (mortar and pestle) or vortexing vigorously to create a uniform suspension.
- Sonication: Sonicate for 10–15 minutes in a water bath to break up micro-aggregates.
- Storage: Prepare fresh daily. If storage is necessary, keep at 4°C for no more than 24 hours and re-suspend thoroughly before dosing.

In Vivo Dosing Guidelines (Murine)

Dose Selection Rationale

ASP-1645 is highly potent.[1] In efficacy models (e.g., FeCl₃-induced thrombosis), significant inhibition is seen at doses orders of magnitude lower than standard P2Y₁₂ inhibitors.[1]

| Parameter | Low Dose (Threshold) | Efficacious Dose (Standard) | Supramaximal Dose (Full Block) |
|--------------|----------------------|-----------------------------|--------------------------------|
| Dose (mg/kg) | 0.03 mg/kg | 0.1 – 0.3 mg/kg | 1 – 3 mg/kg |
| Route | PO (Oral Gavage) | PO | PO |
| Volume | 10 mL/kg | 10 mL/kg | 10 mL/kg |
| Frequency | Single bolus (acute) | QD (Daily) | QD |

- Comparison: Clopidogrel typically requires 3–10 mg/kg to achieve similar effects in mice; Ticagrelor is often dosed at 10–100 mg/kg.[1]
- Warning: Doses >3 mg/kg in mice may result in 100% platelet inhibition, significantly increasing bleeding risk without additional antithrombotic benefit.[1]

Pharmacokinetics (PK) & Timing[1]

- Onset of Action: Rapid. Significant platelet inhibition is observed within 1 hour post-oral dosing.[1]
- Duration: As a reversible inhibitor, the effect is transient compared to irreversible agents. For chronic studies, QD dosing is supported by primate data (3 mg/kg/day), but pilot PK in your specific mouse strain is recommended to confirm trough levels.[1]

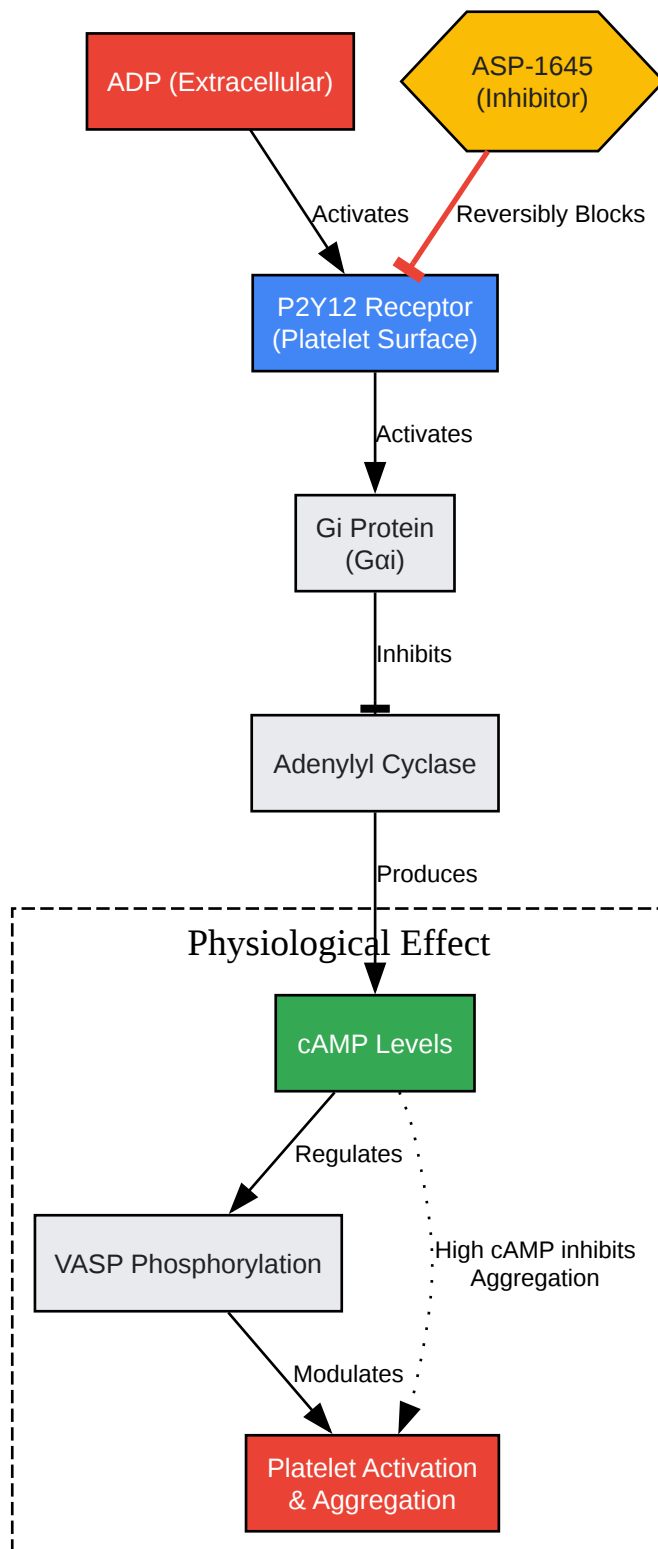
Experimental Protocol: Arterial Thrombosis Model

This workflow describes a standard FeCl₃-induced Carotid Artery Thrombosis model validated for P2Y₁₂ assessment.

Step-by-Step Workflow

- Acclimatization: Acclimate male C57BL/6 mice (8–10 weeks old) for 7 days.
- Pre-Dosing:
 - Administer **ASP-1645** (e.g., 0.3 mg/kg PO) or Vehicle (0.5% MC).[1]
 - Timepoint: 60 minutes prior to injury induction.[1]
- Anesthesia: Anesthetize mice using Isoflurane (induction 3-4%, maintenance 1.5-2%).[1]
- Surgical Prep:
 - Expose the right common carotid artery via a midline neck incision.[1]
 - Isolate the vessel from the vagus nerve carefully.
 - Place a Doppler flow probe to establish baseline blood flow.[1]
- Injury Induction:
 - Apply a filter paper (1x2 mm) saturated with 5-10% Ferric Chloride (FeCl₃) solution topically to the artery for 3 minutes.[1]
 - Remove paper and wash the area with saline.[1]
- Monitoring:
 - Record blood flow continuously.[1]
 - Endpoint: Time to occlusion (defined as flow cessation for >5 minutes).
 - Cut-off: If no occlusion by 30–60 minutes, censor the data point.[1]
- Bleeding Time (Safety Sub-study):
 - In a separate cohort, perform a tail-transection bleeding assay 1 hour post-dose to assess hemostatic safety.[1]

Mechanism of Action Visualization



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Caption: **ASP-1645** blocks ADP binding to P2Y₁₂, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby maintaining high cAMP levels and inhibiting platelet aggregation.[1]

Safety & Monitoring

- Bleeding Risk: As with all potent antiplatelet agents, the primary safety signal is hemorrhage. [1] Monitor mice for signs of internal bleeding (pale extremities, lethargy) or prolonged bleeding at injection/surgery sites.[1]
- Dyspnea: Unlike Ticagrelor, **ASP-1645** is reported to have a lower risk of dyspnea.[1] However, respiratory rate should be monitored during initial dose-escalation studies.[1]
- Excretion: Metabolism studies in other species suggest excretion as unchanged drug.[1] Ensure proper waste disposal of bedding as per chemical hazard protocols.

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